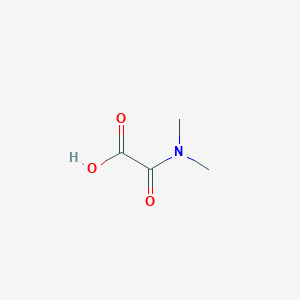

2-(Dimethylamino)-2-oxoacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-5(2)3(6)4(7)8/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFGLGXRUVEMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375466 | |

| Record name | N,N-Dimethyloxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32833-96-8 | |

| Record name | N,N-Dimethyloxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylamino)-2-oxoethanoic acid, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)-2-oxoacetic Acid

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C4H7NO3.[1][2] It is characterized by the presence of both a carboxylic acid and a dimethylamide functional group. Below is a summary of its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | N,N-Dimethyloxamic acid, (Dimethylamino)(oxo)acetic acid, N,N-Dimethyloxamidic acid | [3][4] |

| CAS Number | 32833-96-8 | [3] |

| Molecular Formula | C4H7NO3 | [1][2] |

| Molecular Weight | 117.10 g/mol | [1] |

| Physical Form | Solid | [1][3] |

| Melting Point | 114-118 °C (decomposes) | [4] |

| Storage Temperature | Room temperature, sealed in dry conditions | [3] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| Topological Polar Surface Area (TPSA) | 57.61 Ų |

| XLogP3 | -0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Synthesis and Purification

Proposed Synthesis Workflow

A potential route for the synthesis of this compound involves the reaction of diethyl oxalate with dimethylamine. This reaction typically proceeds in a stepwise manner, with the initial formation of the corresponding ethyl ester followed by hydrolysis to the carboxylic acid.

Caption: Proposed synthesis of this compound.

General Experimental Considerations

Synthesis: The reaction of diethyl oxalate with dimethylamine would likely be carried out in a suitable solvent such as ethanol.[3] The stoichiometry would need to be controlled to favor the mono-amidation product. The reaction may require heating to proceed at a reasonable rate.

Purification: As an acidic amide, purification of the crude product would likely involve recrystallization.[5] The choice of solvent would be critical and would need to be determined empirically. Common solvents for recrystallizing amides include ethanol, acetone, acetonitrile, and mixtures such as ethanol/water.[5][6] Given the acidic nature of the product, purification could also potentially involve extraction into a basic aqueous solution followed by acidification and precipitation.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of small organic acids.[7][8][9] A typical HPLC method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic modifier like acetonitrile or methanol.[7][9] Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.[9]

Spectroscopic Methods

While specific experimental spectra for this compound are not widely available, the expected spectroscopic features can be predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a singlet for the two equivalent methyl groups of the dimethylamino moiety and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the solvent used.

-

¹³C NMR: The spectrum would show signals for the two equivalent methyl carbons, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, and the C=O stretch of the amide (Amide I band). The N-H bending and C-N stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (117.10 g/mol ). Fragmentation patterns would likely involve the loss of CO2 from the carboxylic acid and cleavage of the amide bond.

Biological Properties and Potential Applications

While there is no direct research on the biological activity of this compound specifically, the broader class of oxamic acid derivatives has been investigated for its potential as enzyme inhibitors.

Lactate Dehydrogenase (LDH) Inhibition

A significant body of research has focused on oxamic acid and its analogues as competitive inhibitors of lactate dehydrogenase (LDH).[2][10][11][12][13][14] LDH is a key enzyme in anaerobic glycolysis, and its inhibition has been explored as a therapeutic strategy in various diseases, including cancer.[13] Oxamic acid acts as a competitive inhibitor with respect to the substrate pyruvate.[11]

The proposed mechanism of LDH inhibition by oxamic acid derivatives involves the binding of the inhibitor to the active site of the enzyme, mimicking the binding of pyruvate. The N-substituents on the oxamic acid scaffold can influence the potency and selectivity of inhibition for different LDH isozymes.[2][11]

References

- 1. benchchem.com [benchchem.com]

- 2. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Sciencemadness Discussion Board - Synthesis of N,N'-dialkyloxamides - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. reddit.com [reddit.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. scienceopen.com [scienceopen.com]

- 11. N,N'-Diethyloxamide [webbook.nist.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide: (Dimethylamino)(oxo)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Core Identity: IUPAC Name and Synonyms

The compound with the chemical structure corresponding to (dimethylamino)(oxo)acetic acid is formally recognized under the IUPAC nomenclature as N,N-Dimethyloxamic acid .[1][2] This designation clearly defines its structure as a derivative of oxamic acid bearing two methyl groups on the nitrogen atom.

For clarity and comprehensive literature searching, a variety of synonyms are utilized to refer to this compound. These include:

-

(Dimethylamino)(oxo)acetic acid[1]

-

Acetic acid, 2-(dimethylamino)-2-oxo-[1]

-

N,N-Dimethyloxamidic Acid[3]

The Chemical Abstracts Service (CAS) has assigned the number 32833-96-8 to N,N-Dimethyloxamic acid, which serves as a unique identifier in chemical databases and literature.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of N,N-Dimethyloxamic acid is provided below. This data is essential for its identification, purification, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₄H₇NO₃ |

| Molecular Weight | 117.10 g/mol |

| Melting Point | 114-118 °C (with decomposition)[4] |

| Solubility | Soluble in methanol. As a small carboxylic acid, it is expected to be soluble in water and other polar organic solvents like ethanol and DMSO, while having limited solubility in non-polar solvents such as hexane.[5] |

| pKa | The experimental pKa value is not readily available in the literature. However, based on the pKa of the parent compound, oxamic acid (pKa ≈ 1.6), the N,N-dimethyl derivative is expected to have a similar acidic strength.[6][7] |

| ¹H NMR (Predicted) | Two singlets are expected: one for the two equivalent N-methyl groups (δ ≈ 2.9-3.1 ppm) and a broad singlet for the carboxylic acid proton (δ > 10 ppm). The chemical shifts of N-methyl groups in N,N-dimethylamides can be distinct due to restricted rotation around the C-N bond.[8][9] |

| ¹³C NMR (Predicted) | Expected signals include: two distinct signals for the N-methyl carbons (δ ≈ 35-38 ppm), a signal for the amide carbonyl carbon (δ ≈ 160-165 ppm), and a signal for the carboxylic acid carbonyl carbon (δ ≈ 165-175 ppm).[10][11] |

| IR Spectroscopy | Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (1700-1725 cm⁻¹), the C=O stretch of the amide (1650-1690 cm⁻¹), and the C-N stretch.[3][12][13][14] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z = 117. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z = 45) and cleavage of the amide bond, leading to characteristic fragments.[1][4][15][16][17] |

Experimental Protocols

Synthesis of N,N-Dimethyloxamic Acid

A plausible and efficient method for the laboratory-scale synthesis of N,N-Dimethyloxamic acid involves a two-step process starting from dimethyl oxalate and dimethylamine.

Step 1: Synthesis of Methyl N,N-Dimethyloxamate

This step involves the aminolysis of dimethyl oxalate with dimethylamine.

-

Materials:

-

Dimethyl oxalate

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl oxalate in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of dimethylamine solution to the cooled, stirring solution. If using dimethylamine gas, it can be bubbled through the solution.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator to yield crude methyl N,N-dimethyloxamate.

-

Step 2: Hydrolysis of Methyl N,N-Dimethyloxamate to N,N-Dimethyloxamic Acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

-

Materials:

-

Crude methyl N,N-dimethyloxamate from Step 1

-

Aqueous sodium hydroxide (e.g., 1 M)

-

Aqueous hydrochloric acid (e.g., 1 M)

-

pH paper or pH meter

-

Erlenmeyer flask

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the crude methyl N,N-dimethyloxamate in water or a mixture of water and a co-solvent like methanol in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of aqueous sodium hydroxide solution while stirring.[18]

-

Allow the mixture to stir at room temperature for a few hours, monitoring the hydrolysis by TLC.

-

After completion, cool the reaction mixture in an ice bath and carefully acidify with aqueous hydrochloric acid to a pH of approximately 2-3.[18]

-

The product, N,N-Dimethyloxamic acid, should precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

-

Characterization Workflow

The identity and purity of the synthesized N,N-Dimethyloxamic acid should be confirmed using a combination of spectroscopic and analytical techniques.

Caption: Experimental workflow for the synthesis and characterization of N,N-Dimethyloxamic acid.

Potential Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activity of N,N-Dimethyloxamic acid are limited, its structural similarity to oxamic acid provides a strong rationale for investigating its potential as an enzyme inhibitor.

Oxamic acid is a known inhibitor of lactate dehydrogenase (LDH) , an important enzyme in anaerobic glycolysis.[19][20][21] LDH catalyzes the interconversion of pyruvate and lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a crucial role in regenerating NAD⁺, which is necessary for sustained glycolysis. Inhibition of LDH is therefore a promising strategy in cancer therapy.

Given that N,N-Dimethyloxamic acid is a derivative of oxamic acid, it is plausible that it may also inhibit LDH. The dimethylamino group could influence its binding affinity and selectivity for the different LDH isoforms.

Another potential target is the pyruvate dehydrogenase complex (PDC) , a key enzyme complex that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[22][23] The activity of PDC is critical for cellular energy metabolism. Some studies have shown that the PDC is involved in the metabolism of related nitroso aromatic compounds to form N-arylacetohydroxamic acids, suggesting that the complex can interact with structurally diverse small molecules.[24][23]

The potential inhibitory activity of N,N-Dimethyloxamic acid on these key metabolic enzymes warrants further investigation in drug discovery and development programs, particularly in the context of oncology and metabolic diseases.

Caption: Potential inhibition of key metabolic enzymes by N,N-Dimethyloxamic acid.

References

- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 3. echemi.com [echemi.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. studylib.net [studylib.net]

- 7. Oxamic acid | 471-47-6 [chemicalbook.com]

- 8. Studies of nuclear magnetic resonance chemical shifts caused by protonation. Part I. Substituted acetamides and some N-methyl- and NN-dimethyl-derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Heteronuclear magnetic double resonance measurement of carbon-13 chemical shifts in NN-dimethylformamide and related compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. prepchem.com [prepchem.com]

- 19. Oxamic acid - Wikipedia [en.wikipedia.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 23. Formation of N-hydroxy-N-arylacetamides from nitroso aromatic compounds by the mammalian pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyruvate dehydrogenase complex-catalyzed formation of N-arylacetohydroxamic acids from nitroso aromatic compounds in rat isolated cells and perfused organs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate and known impurity in the synthesis of the antibiotic flucloxacillin. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its chemical and physical characteristics. The guide includes tabulated quantitative data, detailed experimental protocols for property determination, and a workflow diagram for its analysis as a pharmaceutical impurity. A notable clarification is the compound's correct CAS number, which is 3919-74-2, contrary to the queried CAS number 32833-96-8.

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest in the pharmaceutical industry. Its primary relevance stems from its role as a process-related impurity and a degradation product of flucloxacillin, a beta-lactam antibiotic. The presence of this impurity necessitates thorough understanding and control during drug manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This guide synthesizes available data on its fundamental physicochemical properties to support research, quality control, and process optimization.

CAS Number Clarification

Initial searches for CAS number 32833-96-8 may lead to conflicting information, sometimes identifying it as 2-(Dimethylamino)-2-oxoacetic acid. However, the more complex molecule, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which is the subject of this guide, is correctly identified by CAS number 3919-74-2 . This distinction is critical for accurate literature and database searches.

Physicochemical Properties

The physicochemical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the tables below. These properties are crucial for its handling, analysis, and understanding its behavior in various chemical and biological systems.

General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇ClFNO₃ | [1][2][3][4] |

| Molecular Weight | 255.63 g/mol | [1][4] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [2] |

| Synonyms | Fcimic acid, Flucloxacillin impurity D | [3] |

| Physical State | Solid, white to cream or pale brown powder | [5] |

Physical and Thermodynamic Properties

| Property | Value | Source(s) |

| Melting Point | 48-52 °C | [6] |

| Boiling Point | 168-170 °C at 0.667 kPa | [6] |

| Solubility | Data not available. General solubility rules for carboxylic acids suggest solubility in organic solvents and aqueous bases. | |

| pKa | Data not available. Expected to be in the range of typical carboxylic acids. |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7][8][9][10]

Determination of Solubility

Principle: The solubility of a compound is determined by observing its dissolution in various solvents. The polarity of the solute and solvent are key factors. Carboxylic acids are typically soluble in organic solvents and react with bases to form soluble salts in aqueous solutions.

Apparatus:

-

Test tubes and rack

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Spatula

Procedure:

-

Place approximately 25 mg of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃).

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Observe whether the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent. If some solid remains, it is partially soluble or insoluble.

-

For the basic solutions (NaOH and NaHCO₃), the formation of a clear solution indicates an acid-base reaction forming a soluble salt. The evolution of CO₂ gas with NaHCO₃ is a characteristic reaction of carboxylic acids.[11][12][13][14]

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH solution

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol if solubility in pure water is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution at a constant rate.

-

Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the volume of NaOH at the equivalence point (the inflection point of the curve).

-

The pKa is the pH value at half the equivalence volume.[15][16][17]

Workflow for Analysis as a Pharmaceutical Impurity

Given that 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a known impurity in flucloxacillin, its analysis is crucial for quality control. The following diagram illustrates a typical workflow for its identification and quantification using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the HPLC analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity.

Biological Context and Potential Activities

The primary biological significance of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its status as an impurity in flucloxacillin preparations.[5] While the specific biological activity of this compound is not extensively documented, isoxazole derivatives as a class are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. The presence of halogen atoms on the phenyl ring can enhance lipophilicity and potentially modulate biological activity.[1] Further research is needed to fully characterize the toxicological and pharmacological profile of this specific molecule.

References

- 1. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 2. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Buy Online [thermofisher.com]

- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. csub.edu [csub.edu]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

2-(Dimethylamino)-2-oxoacetic acid molecular weight and formula

An In-depth Technical Guide on 2-(Dimethylamino)-2-oxoacetic Acid

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing essential information on the chemical properties of this compound.

Core Chemical Data

The fundamental molecular and physical properties of this compound are crucial for its application in research and development. These properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C4H7NO3[1][2] |

| Molecular Weight | 117.103 g/mol [1] |

| CAS Number | 32833-96-8[1][2] |

| Density | 1.251 g/cm³[1] |

| Melting Point | 114-118ºC[1] |

| Synonyms | Dimethyl-oxalamic acid, N,N-Dimethyloxamidic Acid[1] |

Logical Relationship of Properties

The molecular formula of a compound dictates its molecular weight, which in turn influences its physical properties such as density and melting point. The relationships between these core attributes are fundamental to understanding the chemical's behavior in various experimental settings.

Caption: Interdependence of molecular formula, weight, and physical properties.

References

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid. This compound serves as a valuable building block in pharmaceutical and chemical synthesis. The following sections detail two plausible and chemically sound synthesis routes, complete with experimental protocols, comparative data, and process visualizations.

Introduction

This compound is a carboxylic acid derivative featuring a dimethylamide functional group. Its structure lends itself to a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis of this compound can be approached through several methods, primarily involving the reaction of an oxalic acid derivative with dimethylamine. This guide will focus on two such pathways: one starting from an oxalyl chloride derivative and the other from a dialkyl oxalate.

Synthesis Pathway 1: From Methyl Oxalyl Chloride

This pathway offers a direct route to an ester precursor of the target molecule, which is subsequently hydrolyzed. The synthesis begins with the formation of methyl oxalyl chloride from oxalyl chloride and methanol. This intermediate is then reacted with dimethylamine to form methyl 2-(dimethylamino)-2-oxoacetate, followed by hydrolysis to yield the final product.

Experimental Protocol: Pathway 1

Step 1: Synthesis of Methyl Oxalyl Chloride

-

Materials: Oxalyl chloride, anhydrous methanol, anhydrous diethyl ether.

-

Procedure: A solution of oxalyl chloride (1.05 equivalents) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, and cooled to 0°C in an ice bath. A solution of anhydrous methanol (1.00 equivalent) in anhydrous diethyl ether is added dropwise to the cooled oxalyl chloride solution over a period of 2 hours while maintaining the temperature at 0°C.[1] The reaction mixture is stirred for an additional 2 hours at 0°C. The resulting methyl oxalyl chloride is then purified by distillation.

Step 2: Synthesis of Methyl 2-(Dimethylamino)-2-oxoacetate

-

Materials: Methyl oxalyl chloride, dimethylamine (2M solution in THF), anhydrous dichloromethane (DCM), triethylamine.

-

Procedure: Methyl oxalyl chloride (1.0 equivalent) is dissolved in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C. Triethylamine (1.1 equivalents) is added to the solution. A solution of dimethylamine (1.1 equivalents) is then added dropwise to the reaction mixture. The reaction is allowed to stir at 0°C for 1 hour and then warmed to room temperature and stirred for an additional 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of ammonium chloride, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl 2-(dimethylamino)-2-oxoacetate. The crude product can be purified by column chromatography.

Step 3: Hydrolysis of Methyl 2-(Dimethylamino)-2-oxoacetate

-

Materials: Methyl 2-(Dimethylamino)-2-oxoacetate, sodium hydroxide, water, hydrochloric acid.

-

Procedure: The methyl 2-(dimethylamino)-2-oxoacetate (1.0 equivalent) is dissolved in a solution of sodium hydroxide (1.1 equivalents) in water. The mixture is stirred at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS. The reaction mixture is then cooled in an ice bath and acidified to a pH of approximately 2 with hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Data Summary: Pathway 1

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Typical Yield (%) |

| 1. Formation of Methyl Oxalyl Chloride | Oxalyl Chloride, Methanol | Diethyl Ether | 0 | ~93[1] |

| 2. Amidation to Methyl Ester | Methyl Oxalyl Chloride, Dimethylamine | DCM, Triethylamine | 0 to RT | 70-85 (estimated) |

| 3. Hydrolysis to this compound | Methyl 2-(dimethylamino)-2-oxoacetate, NaOH | Water, HCl | RT | 85-95 (estimated) |

Visualization: Pathway 1

References

Spectroscopic Analysis of 2-(Dimethylamino)-2-oxoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical protocols for the characterization of 2-(Dimethylamino)-2-oxoacetic acid (also known as N,N-Dimethyloxamic acid), a compound of interest in chemical synthesis and drug development. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental methodologies for data acquisition.

Chemical Structure and Expected Spectroscopic Features

This compound possesses a simple yet informative structure for spectroscopic analysis. The key structural features include a carboxylic acid group, an amide group, and two equivalent methyl groups attached to the nitrogen atom. These features will give rise to characteristic signals in various spectroscopic techniques.

Spectroscopic Data Summary

While specific experimental data is not widely published, the following tables summarize the predicted spectroscopic data for this compound based on its structure and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -N(CH₃)₂ | 2.9 - 3.1 | Singlet | 6H |

| -COOH | 10 - 13 | Broad Singlet | 1H |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ) ppm |

| -N(C H₃)₂ | 35 - 40 |

| C =O (Amide) | 160 - 165 |

| C =O (Carboxylic Acid) | 165 - 175 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 118.05 | Protonated molecule in positive ion mode. |

| [M-H]⁻ | 116.03 | Deprotonated molecule in negative ion mode. |

| [M+Na]⁺ | 140.03 | Sodium adduct in positive ion mode. |

| C₂H₆N⁺ | 44.05 | Fragment ion corresponding to the dimethylamino group. |

| C₂H₃O₂⁺ | 59.01 | Fragment ion from cleavage of the C-C bond. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical, especially for observing the exchangeable carboxylic acid proton.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆ (to observe the acidic proton).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Solvent: DMSO-d₆.

-

Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Mode: ATR.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) for sample introduction. An electrospray ionization (ESI) source is suitable for this polar molecule.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

LC-MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) is a common starting point.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column: A C18 reversed-phase column is typically used.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for Spectroscopic Characterization.

Caption: Data Integration for Structural Confirmation.

Safety and Handling of 2-(Dimethylamino)-2-oxoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-(Dimethylamino)-2-oxoacetic acid (CAS No. 32833-96-8). This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. The guide consolidates available safety data, outlines protocols for safe handling and disposal, and presents information on its chemical reactivity and potential metabolic pathways. All quantitative data are summarized in tables for clarity, and key procedural workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as N,N-dimethyloxamic acid, is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 32833-96-8 | |

| Molecular Formula | C₄H₇NO₃ | |

| Molecular Weight | 117.10 g/mol | |

| Appearance | Solid | |

| Melting Point | 114-118 °C | |

| Boiling Point | 210.8 °C at 760 mmHg | |

| SMILES | CN(C)C(=O)C(O)=O | |

| InChI Key | YKFGLGXRUVEMNF-UHFFFAOYSA-N |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The available toxicological data and hazard classifications are summarized below.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifications for this compound are presented in Table 2.

| Classification | Code | Description |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P501 | Dispose of contents/container in accordance with local regulations. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risk.

Personal Protective Equipment (PPE)

A general workflow for donning and doffing PPE when handling this compound is illustrated below.

An In-depth Technical Guide to the Synthesis and Potential Biological Relevance of N,N-Dimethyloxamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of medicinal chemistry continuously explores novel chemical scaffolds to address unmet medical needs. Among these, small molecules derived from simple carboxylic acids have often served as foundational building blocks for drug discovery. N,N-dialkyloxamic acid derivatives, characterized by a core oxamic acid (amino-oxoacetic acid) structure with two alkyl substituents on the nitrogen atom, represent a class of compounds with potential for biological activity. This technical guide focuses on N,N-dimethyloxamic acid derivatives, providing a detailed overview of their synthesis, with a specific focus on a well-documented analogue, and discusses the potential biological activities by drawing parallels with structurally related compounds.

While a detailed historical account of the "discovery" of N,N-dimethyloxamic acid derivatives as a distinct class is not extensively documented in publicly available literature, their synthesis falls within the broader, well-established field of amide chemistry. The development of methods for the preparation of oxamides and their derivatives has been a subject of interest in organic synthesis for many years. This guide will delve into a specific, patented method for the synthesis of a closely related compound, N,N'-dimethoxy-N,N'-dimethyloxamide, to provide concrete experimental details and quantitative data.

Synthesis of N,N-Dialkyloxamide Derivatives

The synthesis of N,N-dialkyloxamides can be achieved through various amidation reactions. A common and effective method involves the reaction of an oxalic acid ester with an appropriate amine. The following sections detail the synthesis of N,N'-dimethoxy-N,N'-dimethyloxamide, a representative derivative, which illustrates a general strategy applicable to the synthesis of other N,N-dialkyloxamides.

Quantitative Data from Synthetic Procedures

The following table summarizes the reaction yields for the synthesis of N,N'-dimethoxy-N,N'-dimethyloxamide from various oxalic acid diesters and N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

| Oxalic Acid Diester | Solvent | Reaction Yield (%) |

| Dimethyl oxalate | Methanol | 80.9 |

| Diethyl oxalate | Ethanol | 86.4 |

| Dibutyl oxalate | Ethanol | 83.1 |

| Diphenyl oxalate | Ethanol | 57.1 |

Experimental Protocols

Synthesis of N,N'-dimethoxy-N,N'-dimethyloxamide from Diethyl Oxalate

This protocol is adapted from a patented procedure and describes the synthesis of N,N'-dimethoxy-N,N'-dimethyloxamide, a close analogue of a simple N,N-dimethyloxamic acid derivative.

Materials:

-

Diethyl oxalate (98% purity)

-

N,O-dimethylhydroxylamine hydrochloride (98.8% purity)

-

Methanol

-

Sodium methoxide in methanol (28% by mass)

-

Hydrochloric acid (2 mol/L)

Procedure:

-

To a reaction flask equipped with a stirrer, thermometer, and a dropping funnel, add 12.63 g (84.7 mmol) of 98% diethyl oxalate, 16.72 g (169.4 mmol) of 98.8% N,O-dimethylhydroxylamine hydrochloride, and 10 mL of methanol.

-

Cool the mixture to a temperature between -10°C and -7°C using an appropriate cooling bath.

-

While maintaining the temperature in the specified range, slowly add 65.36 g (338.8 mmol) of 28% sodium methoxide in methanol solution dropwise to the reaction mixture.

-

After the addition is complete, continue stirring the reaction mixture at a temperature between -9°C and -7°C for 3 hours.

-

In a separate 300 mL flask equipped with a stirrer, thermometer, and a dropping funnel, add 90 mL (180 mmol) of 2 mol/L hydrochloric acid and cool it to 5°C.

-

Slowly add the reaction mixture from the first flask to the cooled hydrochloric acid solution while maintaining the temperature of the quenching solution between 5°C and 15°C.

-

The resulting solution contains the product, N,N'-dimethoxy-N,N'-dimethyloxamide, which can be further purified and analyzed using standard techniques such as high-performance liquid chromatography (HPLC).

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic scheme for the preparation of N,N'-dialkoxy-N,N'-dialkyloxamides.

Biological Activity of Structurally Related Compounds

While specific biological activity data for N,N-dimethyloxamic acid derivatives are not extensively reported in the searched scientific literature, the activities of structurally related compound classes can provide insights into their potential therapeutic applications.

Cytotoxic and Anticancer Activities of Related Amides

Derivatives containing N,N-dimethylamide moieties have been investigated for their cytotoxic effects. For instance, N'-oxides of N',N'-dimethylaminoalkylamides of dodecanoic acid have demonstrated in vitro activity against P388 murine leukemia and Ehrlich ascites carcinoma cells.[1] The proposed mechanism of action for these compounds involves interference with energy-yielding processes and disruption of the biological membrane, leading to cytolytic activity.[1] Furthermore, N,N-dimethyl-anthranilic acid, a compound with an N,N-dimethylamino group attached to a benzoic acid scaffold, has shown significant cytotoxicity against MDA-MB-231 human breast cancer cells, with an IC50 value of 90.28 ± 4.23 μM.[2]

Enzyme Inhibition by Related Scaffolds

The amide bond is a common feature in many enzyme inhibitors. While there is no specific data on N,N-dimethyloxamic acid derivatives as enzyme inhibitors from the provided search results, related structures have shown inhibitory activity against various enzymes. For example, hydroxamic acids, which are structurally related to oxamic acids, are known inhibitors of zinc metalloproteases and other enzymes.

Antimicrobial and Other Biological Activities

Nitrogen-containing compounds, in general, represent a rich source of biologically active molecules. Various amide and amine derivatives have been reported to possess a wide range of pharmacological properties, including antimicrobial, antihistaminic, and analgesic activities. The incorporation of a dimethylamine pharmacophore is a feature of several FDA-approved drugs.

Conclusion

This technical guide has provided a detailed overview of the synthesis of N,N-dimethyloxamic acid derivatives, with a practical example of a closely related compound, N,N'-dimethoxy-N,N'-dimethyloxamide. While the discovery and historical development of this specific class of compounds are not well-documented, the synthetic methodologies are based on established principles of organic chemistry. The lack of specific biological activity data for N,N-dimethyloxamic acid derivatives in the current literature highlights a potential area for future research. The cytotoxic and enzyme inhibitory activities observed in structurally related amides and other nitrogen-containing compounds suggest that N,N-dimethyloxamic acid derivatives could be a promising scaffold for the development of new therapeutic agents. Further investigation into the synthesis of a diverse library of these compounds and their subsequent biological evaluation is warranted to explore their full potential in drug discovery.

References

- 1. Biochemical basis of cytotoxic activity of some new N'-oxides of N',N'-dimethylaminoalkylamides of dodecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(Dimethylamino)-2-oxoacetic Acid: A Technical Guide to Emerging Research Areas

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-Dimethyloxamic acid, is a small organic molecule that holds significant, yet largely untapped, potential as a scaffold for the development of novel therapeutic agents. Its structural simplicity, ease of derivatization, and resemblance to key biological motifs suggest a broad range of possible applications. This technical guide provides a comprehensive overview of promising research areas for this compound and its derivatives, with a particular focus on oncology and neuroprotection. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further investigation. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to enhance understanding.

Introduction

This compound is a derivative of oxalic acid characterized by a dimethylamide group. While it has been utilized as a building block in organic synthesis, its potential as a bioactive molecule in its own right, or as a core structure for medicinal chemistry campaigns, is an emerging area of interest.[1][2] Structurally related oxamic acid derivatives have demonstrated a variety of biological activities, including enzyme inhibition and anti-inflammatory properties.[3] This guide will explore the most promising avenues for future research and development based on the current scientific landscape.

Potential Research Areas

Oncology: Targeting Cancer Metabolism through Lactate Dehydrogenase (LDH) Inhibition

A significant body of research has identified oxamic acid and its derivatives as inhibitors of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[4][5][6][7] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making them highly dependent on LDH activity for energy production and regeneration of NAD+. Inhibition of LDH can disrupt cancer cell metabolism, leading to cell death.

Derivatives of oxamic acid have been shown to be competitive inhibitors of LDH isozymes.[4][5] Kinetic studies on a series of N-alkyl oxamates have revealed that the nature of the substitution on the nitrogen atom significantly influences the inhibitory potency and selectivity for different LDH isozymes.[4][5] This provides a strong rationale for the investigation of this compound and its analogs as potential LDH inhibitors for cancer therapy.

Key Research Questions:

-

What is the inhibitory potency (Ki) of this compound against various LDH isozymes (e.g., LDH-A, LDH-B)?

-

How does the N,N-disubstitution pattern affect selectivity for cancer-associated LDH isozymes?

-

Can derivatives of this compound induce apoptosis or cell cycle arrest in cancer cell lines with high glycolytic rates?

Logical Workflow for Investigating LDH Inhibition

Caption: Workflow for the investigation of this compound derivatives as LDH inhibitors.

Neurodegenerative Diseases: Exploring Neuroprotective Mechanisms

There is growing interest in the development of neuroprotective agents to combat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][9][10][11][12] The structural similarity of this compound to endogenous molecules like amino acids suggests its potential to interact with neurological targets. While direct evidence is currently limited, related compounds have shown promise in this area. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) with acidic moieties have demonstrated neuroprotective effects through the scavenging of nitric oxide radicals.[12]

Potential Targets and Mechanisms:

-

Modulation of Glutamate Receptors: As an amino acid derivative, it may interact with glutamate receptors, which are pivotal in neuronal signaling and excitotoxicity.

-

Antioxidant Activity: The molecule could be derivatized to incorporate moieties with antioxidant properties to combat oxidative stress, a key factor in neurodegeneration.

-

Enzyme Inhibition: Targeting enzymes involved in neuroinflammation or the processing of amyloid precursor protein could be another avenue.

Signaling Pathway: Glycolysis and Lactate Dehydrogenase in Cancer Metabolism

Caption: Role of Lactate Dehydrogenase (LDH-A) in cancer cell glycolysis and the point of inhibition.

Data Presentation

Table 1: Inhibitory Constants (Ki) of N-Alkyl Oxamic Acid Derivatives against Lactate Dehydrogenase (LDH) Isozymes.

| Compound | N-Substituent | LDH-A4 Ki (μM) | LDH-B4 Ki (μM) | LDH-C4 Ki (μM) |

| 1 | -H (Oxamic acid) | 100 | 50 | 15 |

| 2 | -Ethyl | 7 | 3.5 | 1 |

| 3 | -Propyl | 25 | 12.5 | 2.5 |

| 4 | -Butyl | >1000 | >1000 | 250 |

| 5 | -Isobutyl | >1000 | >1000 | 250 |

| 6 | -Sec-butyl | >1000 | >1000 | 200 |

| Data adapted from kinetic studies on oxamate analogues.[4][5] |

Experimental Protocols

Synthesis of this compound

This protocol is a proposed method based on the general synthesis of oxamic acid derivatives from dialkyl oxalates and amines.

Materials:

-

Dimethyl oxalate

-

Dimethylamine (40% solution in water)

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve dimethyl oxalate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of dimethylamine (2.2 eq) in water to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Remove the methanol under reduced pressure.

-

To the resulting aqueous solution, add sodium hydroxide (1.0 eq) and stir for 2 hours to hydrolyze the ester.

-

Cool the solution in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Lactate Dehydrogenase (LDH) Inhibition Assay (Kinetic)

Materials:

-

Purified LDH isozyme (e.g., human LDH-A)

-

Sodium phosphate buffer (50 mM, pH 7.4)

-

NADH (0.15 mM)

-

Sodium pyruvate (Substrate, concentration will vary depending on Km)

-

This compound derivatives dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, NADH, and the LDH enzyme in each well of the microplate.

-

Add varying concentrations of the inhibitor (this compound derivative) or DMSO (vehicle control) to the wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding sodium pyruvate to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADH oxidation is proportional to LDH activity.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Cell Viability (MTT) Assay

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm)

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for the development of novel therapeutics. The strong evidence for the role of related oxamic acid derivatives as inhibitors of lactate dehydrogenase provides a clear and compelling rationale for investigating its potential in oncology. Furthermore, its structural characteristics suggest that it could be a valuable starting point for the design of neuroprotective agents. The experimental protocols and data presented in this guide are intended to serve as a foundation for researchers to initiate and advance the exploration of this intriguing molecule. Future research should focus on the synthesis of a diverse library of N,N-disubstituted oxamic acid derivatives and a comprehensive evaluation of their biological activities across various disease models. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity, ultimately paving the way for the development of new and effective therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective agents in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. [Antioxidant and cerebroprotective action of N-,S-chinazolone derivative under rat brain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of non-steroidal anti-inflammatory drugs by direct scavenging of nitric oxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2-(Dimethylamino)-2-oxoacetic Acid in Organic Synthesis

Introduction

2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid, is a dicarbonyl compound featuring a carboxylic acid and a tertiary amide. While not commonly employed as a standalone coupling agent for general amide or ester synthesis in the same vein as reagents like DCC or HATU, its structural motif is an important component in various bioactive molecules. The primary application of this compound in organic synthesis is as a building block for the introduction of the N,N-dimethyloxamoyl group. This moiety can be found in molecules developed in medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the synthesis of N,N-dimethyloxamides and N,N-dimethyloxamic acid esters, which are the most direct applications of this compound and its derivatives in organic synthesis.

Synthesis of N,N-Dimethyloxamides via Amide Bond Formation

The most direct application of this compound is in the formation of an amide bond with a primary or secondary amine to yield an N,N-dimethyloxamide derivative. This can be achieved through standard peptide coupling conditions where the carboxylic acid is activated in situ.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl-N,N-dimethyloxamides

This protocol describes the coupling of this compound with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.0-1.2 eq) and HOBt (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Add DIPEA (2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N,N-dimethyloxamide.

Data Presentation: Representative Yields for Amide Coupling Reactions

While specific data for a wide range of amines with this compound is not extensively reported, the following table provides expected yields based on standard EDC/HOBt coupling protocols with structurally similar carboxylic acids.

| Entry | Amine | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | DMF | 16 | 75-85 |

| 2 | Benzylamine | DCM | 12 | 80-90 |

| 3 | Morpholine | DMF | 18 | 70-80 |

| 4 | n-Butylamine | DCM | 12 | 85-95 |

Logical Workflow for Amide Synthesis

Application Notes and Protocols for 2-(Dimethylamino)-2-oxoacetic Acid in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid, is a versatile difunctional building block in organic synthesis. Its structure incorporates both a carboxylic acid and a tertiary amide, offering multiple reaction sites for the construction of more complex molecules. The carboxylic acid moiety can be readily activated for coupling reactions, while the dimethylamide provides a stable, polar group that can influence the physicochemical properties of the synthesized compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of amides, esters, and as a precursor for heterocyclic systems.

Key Applications

This compound is primarily employed as a precursor for the synthesis of N,N-dimethyloxamide derivatives and corresponding esters. These motifs are of interest in medicinal chemistry and materials science.

-

Amide Bond Formation: The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to generate N,N-dimethyloxamides. This reaction is fundamental in the synthesis of various scaffolds for drug discovery.

-

Esterification: Reaction with alcohols, facilitated by acid catalysis or coupling agents, yields the corresponding esters. These can serve as intermediates for further transformations.

-

Heterocycle Synthesis: The 1,2-dicarbonyl-like nature of the core structure, upon activation, can be exploited in cyclization reactions to form various nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmacologically active compounds.

Data Presentation

The following table summarizes typical reaction conditions for the primary applications of this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized accordingly.

| Application | Activating/Coupling Agent | Base | Solvent | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |

| Amide Formation | ||||||

| Acyl Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to RT | 2-6 | 70-95 |

| Coupling Agent Method | EDC/HOBt or HATU | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) or Acetonitrile | 0 to RT | 4-24 | 65-90 |

| Esterification | ||||||

| Acid Catalysis | Sulfuric Acid (catalytic) | None | Alcohol (as solvent and reactant) | Reflux | 12-24 | 60-85 |

| Coupling Agent Method | DCC/DMAP | None | Dichloromethane (DCM) | 0 to RT | 6-18 | 75-95 |

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-N',N'-dimethyloxamides via the Acyl Chloride Method

This protocol describes the conversion of this compound to its corresponding acyl chloride, followed by reaction with an aromatic amine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Aniline (or substituted aromatic amine)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation (Acyl Chloride Formation):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

-

Add anhydrous DCM (approx. 10 mL per gram of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(dimethylamino)-2-oxoacetyl chloride. Use this directly in the next step.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL per gram of starting acid).

-

In a separate flask, dissolve the aromatic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the acyl chloride solution to the amine solution dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-N',N'-dimethyloxamide.

-

Protocol 2: Synthesis of Alkyl 2-(Dimethylamino)-2-oxoacetates via Esterification

This protocol details the esterification of this compound with an alcohol using a carbodiimide coupling agent.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, benzyl alcohol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

-

Dissolve the components in anhydrous DCM (15 mL per gram of acid).

-

Cool the solution to 0 °C in an ice bath.

-

-

Coupling:

-

Add DCC (1.1 eq) to the cooled solution in one portion.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

-

Visualizations

Caption: Workflow for N,N-dimethyloxamide synthesis.

Caption: Key components in esterification reactions.

Application Notes and Protocols: Amide Synthesis Utilizing 2-(Dimethylamino)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of amides using 2-(Dimethylamino)-2-oxoacetic acid as the carboxylic acid component. The methodologies outlined are standard synthetic procedures applicable to a broad range of primary and secondary amines.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various functional materials. This compound is a readily available carboxylic acid that can be coupled with a diverse array of amines to generate the corresponding N-substituted-2-(dimethylamino)-2-oxoacetamides. These products may serve as key intermediates or final compounds in drug discovery and development.

This guide details two robust and widely applicable protocols for the synthesis of amides from this compound:

-

Protocol 1: Amide Synthesis via Acyl Chloride Formation. This classic two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by its reaction with an amine.

-

Protocol 2: Direct Amide Coupling Using a Coupling Reagent. This one-pot procedure utilizes a modern coupling reagent to facilitate the direct formation of the amide bond under milder conditions.

Data Presentation

The following tables summarize typical reagents, conditions, and expected outcomes for the described protocols.

Table 1: Reagents and Conditions for Acyl Chloride Formation

| Reagent | Molar Equiv. | Solvent | Temperature (°C) | Reaction Time (h) |

| This compound | 1.0 | Dichloromethane (DCM) | 0 to RT | - |

| Oxalyl Chloride | 1.2 - 1.5 | DCM | 0 to RT | 1 - 2 |

| N,N-Dimethylformamide (DMF) | Catalytic | DCM | 0 to RT | 1 - 2 |

Table 2: Reagents and Conditions for Amide Formation from Acyl Chloride

| Reagent | Molar Equiv. | Solvent | Base | Temperature (°C) | Reaction Time (h) |

| Acyl Chloride | 1.0 | Dichloromethane (DCM) | Triethylamine (TEA) or Diisopropylethylamine (DIEA) | 0 to RT | 2 - 16 |

| Amine (Primary or Secondary) | 1.0 - 1.2 | DCM | TEA or DIEA (2.0 equiv.) | 0 to RT | 2 - 16 |

Table 3: Reagents and Conditions for Direct Amide Coupling

| Reagent | Molar Equiv. | Solvent | Coupling Reagent | Base | Temperature (°C) | Reaction Time (h) |

| This compound | 1.0 | DMF or DCM | HATU (1.1 equiv.) | DIEA (3.0 equiv.) | 0 to RT | 2 - 12 |

| Amine (Primary or Secondary) | 1.1 | DMF or DCM |

Experimental Protocols

Protocol 1: Amide Synthesis via Acyl Chloride Formation

This protocol involves two distinct steps: the formation of the acyl chloride and the subsequent reaction with the amine.

Step 1: Synthesis of 2-(Dimethylamino)-2-oxoacetyl chloride

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 eq) to the suspension.